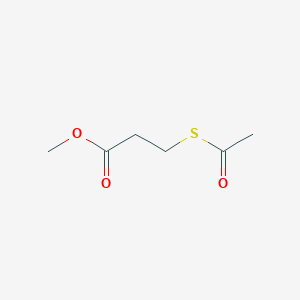

Methyl 3-(acetylsulfanyl)propanoate

Description

Methyl 3-(acetylsulfanyl)propanoate (CAS: 32371-92-9) is a sulfur-containing ester with the molecular formula C₆H₉ClO₃S and molecular weight 196.65 g/mol . Its structure features a propanoate backbone substituted with an acetylsulfanyl (–S–CO–CH₃) group and a chlorine atom at the 2-position. This compound is primarily used in synthetic chemistry as an intermediate for nucleophilic substitution reactions due to the reactive chlorine atom and the thioester functionality.

Properties

CAS No. |

6291-62-9 |

|---|---|

Molecular Formula |

C6H10O3S |

Molecular Weight |

162.21 g/mol |

IUPAC Name |

methyl 3-acetylsulfanylpropanoate |

InChI |

InChI=1S/C6H10O3S/c1-5(7)10-4-3-6(8)9-2/h3-4H2,1-2H3 |

InChI Key |

RUXHQWGGLGBRJS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)SCCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(acetylsulfanyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(acetylsulfanyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reaction of 3-mercaptopropanoic acid with acetic anhydride to form 3-(acetylsulfanyl)propanoic acid, which is then esterified with methanol. This two-step process allows for greater control over the reaction conditions and yields.

Industrial Production Methods

In an industrial setting, the production of methyl 3-(acetylsulfanyl)propanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(acetylsulfanyl)propanoate undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Acyl chlorides, anhydrides, and other acylating agents.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: 3-(acetylsulfanyl)propanol.

Substitution: Various acylated derivatives depending on the acylating agent used.

Scientific Research Applications

Methyl 3-(acetylsulfanyl)propanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving sulfur-containing substrates. It serves as a model compound for understanding the behavior of similar biological molecules.

Industry: Used in the production of specialty chemicals and as a building block for the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of methyl 3-(acetylsulfanyl)propanoate depends on its specific application. In biological systems, it may interact with enzymes that catalyze the cleavage of the acetylsulfanyl group, leading to the formation of active metabolites. The molecular targets and pathways involved can vary, but typically include enzymes such as esterases and sulfatases.

Comparison with Similar Compounds

Methyl 3-(Methylthio)propanoate

- Structure: Propanoate ester with a methylthio (–S–CH₃) group.

- Molecular Formula : C₅H₁₀O₂S.

- Applications: Aroma-active compound in pineapple cultivars and mead, contributing to fruity/sulfurous notes. Concentrations in pineapple cultivars range from 18.67 µg/100 mL ('N67-10') to 128.49 µg/100 mL ('Yonekura') . Found in fermented beverages like mead, indicating its role in flavor chemistry .

- Key Difference : The methylthio group is less sterically hindered and more volatile than the acetylsulfanyl group, making it suitable for flavor applications.

Methyl 3-(Allylsulfanyl)propanoate

- Structure: Propanoate ester with an allylsulfanyl (–S–CH₂–CH=CH₂) group.

- Applications :

- Key Difference : The allyl group enables participation in radical or addition reactions, unlike the acetylated thiol in the target compound.

Ethyl 3-(Methylsulfonyl)propanoate

- Structure : Ethyl ester with a methylsulfonyl (–SO₂–CH₃) group.

- Molecular Formula : C₆H₁₂O₄S.

- Applications :

- Key Difference : The sulfonyl group is oxidized and less reactive than the acetylsulfanyl group, favoring applications requiring chemical inertness.

Methyl 3-(2-Aminophenyl)sulfanylpropanoate

- Structure: Propanoate ester with a 2-aminophenylsulfanyl group.

- Molecular Formula: C₁₀H₁₃NO₂S.

- Applications: Potential intermediate in drug synthesis due to the aromatic amine, which can participate in hydrogen bonding or serve as a pharmacophore .

- Key Difference: The aromatic amine introduces basicity and conjugation, differing from the non-aromatic acetylsulfanyl group in the target compound.

Methyl 3-(Chlorosulfonyl)propanoate

- Structure: Propanoate ester with a chlorosulfonyl (–SO₂–Cl) group.

- Molecular Formula : C₄H₇ClO₄S.

- Applications :

- Key Difference : The chlorosulfonyl group is highly electrophilic, contrasting with the thioester’s nucleophilic reactivity in the target compound.

Data Table: Structural and Functional Comparison

Key Research Findings

- Flavor Contributions: Methyl 3-(methylthio)propanoate is critical in pineapple and mead aromas, with concentrations varying by cultivar .

- Microbial Degradation : Allylsulfanyl derivatives are metabolized by marine bacteria into garlic-like VOCs, highlighting their role in environmental sulfur cycles .

- Pharmaceutical Relevance: Sulfonyl and aminophenyl analogs are prioritized in drug discovery due to their stability and hydrogen-bonding capabilities .

- Reactivity : Chlorosulfonyl and acetylsulfanyl groups enable diverse synthetic pathways, from nucleophilic substitutions to thioesterifications .

Biological Activity

Methyl 3-(acetylsulfanyl)propanoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

Chemical Structure and Properties

Methyl 3-(acetylsulfanyl)propanoate is an ester derived from propanoic acid, featuring an acetylsulfanyl group that may contribute to its reactivity and biological interactions. The chemical formula is .

Antioxidant Properties

Recent studies have indicated that methyl 3-(acetylsulfanyl)propanoate exhibits significant antioxidant activity. This property is crucial for mitigating oxidative stress in biological systems, which is linked to various diseases, including cancer and neurodegenerative disorders.

- Mechanism : The compound acts by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes, thus reducing cellular damage.

Antimicrobial Effects

The compound has demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi.

- Case Study : In vitro tests showed that methyl 3-(acetylsulfanyl)propanoate inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) recorded at 50 µg/mL for both bacteria.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 50 |

| Candida albicans | 75 |

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory activity, which can be beneficial in conditions characterized by chronic inflammation.

- Research Findings : In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with methyl 3-(acetylsulfanyl)propanoate resulted in a significant decrease in pro-inflammatory cytokines such as TNF-α and IL-6.

The biological activities of methyl 3-(acetylsulfanyl)propanoate can be attributed to several mechanisms:

- Free Radical Scavenging : The acetylsulfanyl group may facilitate the donation of electrons to neutralize free radicals.

- Enzyme Modulation : It may enhance the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase.

- Cytokine Regulation : The compound appears to modulate signaling pathways involved in inflammation, potentially through the inhibition of NF-kB activation.

Safety and Toxicology

While promising, the safety profile of methyl 3-(acetylsulfanyl)propanoate requires further investigation. Preliminary data suggest low toxicity at therapeutic doses; however, long-term studies are necessary to assess chronic exposure effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.